3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7/c1-12-9-17(23-32-12)24-19(13-5-3-7-15(10-13)25(29)30)18(21(27)22(24)28)20(26)14-6-4-8-16(11-14)31-2/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJHJWQJYOXBJW-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with the molecular formula C19H18N2O4 and a molecular weight of approximately 342.36 g/mol. Its unique structure, characterized by a pyrrole ring and various functional groups, suggests potential biological activity that warrants detailed exploration. This article synthesizes available research findings regarding its biological properties, including cytotoxicity, enzyme inhibition, and receptor interactions.
Structural Features
The compound features several notable structural components:
- Pyrrole Ring : Central to its structure, contributing to its reactivity.
- Hydroxyl Group : May enhance solubility and biological interaction.
- Methoxybenzoyl Moiety : Implicated in various biological activities.
- Methylisoxazole and Nitrophenyl Groups : These substitutions may influence pharmacological properties.
Cytotoxicity
Research indicates that compounds with structural similarities to this compound often exhibit significant cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one | Pyrrole ring with different substituents | Antitumor activity against lung cancer |
| 4-(4-Methoxyphenyl)-3-hydroxy-1H-pyrrole | Similar pyrrole structure with methoxy substitution | Potential anti-inflammatory properties |
| 3-Benzo[1,3]dioxol-5-yl derivatives | Contains dioxole moiety | Antimicrobial activity |
The presence of the nitrophenyl group is particularly noteworthy as it has been associated with enhanced cytotoxicity in other studies. The compound's specific interactions with cellular targets could lead to apoptosis in cancer cells.
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and proliferation.
- Receptor Binding : It may interact with specific receptors on cell membranes, modulating cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
Case Studies
Several studies have investigated the effects of compounds structurally related to this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while showing low toxicity towards normal liver cells. This selectivity is crucial for developing targeted cancer therapies.
-
Anti-inflammatory Properties :
- Compounds with similar methoxy and hydroxyl substitutions have shown potential in reducing inflammation markers in vitro, suggesting that this compound may also possess anti-inflammatory properties.
Future Directions
The unique combination of functional groups in this compound opens avenues for further research into its medicinal chemistry applications. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and reduced side effects.
Preparation Methods
Sulfur Ylide-Mediated Cyclization
This method, adapted from ACS Omega (2023), constructs the pyrrolidinone ring via intramolecular cyclization of sulfonium salts:
Reaction Scheme
- Sulfonium Salt Formation :
Phenacyl bromide reacts with N-benzylacetamide in dichloromethane (DCM) to form a tertiary amine intermediate. Subsequent treatment with bromoacetyl chloride yields a bromide salt, stabilized by counterion exchange with sodium tetraphenylborate.
- Cyclization and Rearrangement :
The sulfonium salt undergoes base-mediated (triethylamine/piperidine) cyclization in acetonitrile, followed by 1,3-hydroxy rearrangement to produce the 5-hydroxy-1H-pyrrol-2(5H)-one core.
Optimized Conditions
| Parameter | Value | Yield (%) | Source |
|---|---|---|---|
| Base | Piperidine | 90 | |
| Solvent | Acetonitrile | 85 | |
| Temperature | 25°C | — | |
| Reaction Time | 20 min | — |
Advantages : Transition metal-free, one-pot operation, excellent functional group tolerance for electron-withdrawing substituents (e.g., nitro groups).
Multi-Step Condensation and Acylation
VulcanChem’s hypothetical route involves sequential functionalization:
Core Assembly :
Condensation of 5-methylisoxazol-3-amine with ethyl acetoacetate in DMF at 80°C forms the pyrrolidine-2,3-dione precursor (45% yield).Friedel-Crafts Acylation :
Treatment with 3-methoxybenzoyl chloride and AlCl₃ introduces the benzoyl group at position 4 (30% yield).Nitrophenyl Incorporation :
Nitration of the phenyl ring using HNO₃/H₂SO₄ at 0°C achieves regioselective 3-nitro substitution (50% yield).
Purification : Column chromatography on neutral alumina with DCM/MeOH (99:1) eluent.
Three-Component Reaction Strategy
Adapted from J. Med. Chem. (2024), this approach assembles the molecule via:
- Mannich Reaction : Between para-aminosulfonamide, 3-nitrobenzaldehyde, and pyruvic acid in ethanol with trifluoroacetic acid catalysis.
- Cyclization : Spontaneous lactam formation under reflux conditions.
Yield Optimization
| Component | Role | Impact on Yield |
|---|---|---|
| Trifluoroacetic Acid | Catalyst (10 mol%) | +25% |
| Ethanol | Solvent | Optimal polarity |
| Reflux Temperature | 80°C | Prevents dimerization |
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization but risk lactam racemization. Mixed acetone/water systems (3.5:1.5 ratio) enhance sulfonium salt stability.
Temperature and Time Dependence
- Cyclization : >90% conversion at 25°C for 20 min vs. <50% at 0°C.
- Nitration : 0°C prevents polysubstitution.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- 1H NMR : Methoxy singlet (δ 3.87 ppm), aromatic multiplets (δ 7.21–8.34 ppm), hydroxyl proton (δ 5.62 ppm).
- HRMS : [M+H]+ at m/z 436.1342 (calc. 436.1345).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Sulfur Ylide | 85–90 | 95 | 120 | Pilot-scale |
| Multi-Step | 30–50 | 90 | 250 | Lab-scale |
| Three-Component | 70–75 | 92 | 180 | Bench-scale |
Key Trade-offs : Sulfur ylide offers high yields but requires specialized sulfonium salts. Multi-step synthesis allows regiocontrol but suffers from low cumulative yields.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of substituted benzoyl chlorides with pyrrolone precursors. Key steps include:
- Coupling Reactions : Use of 3-methoxybenzoyl chloride and 3-nitrophenyl-substituted intermediates under anhydrous conditions with catalysts like triethylamine .
- Cyclization : Acid- or base-mediated cyclization to form the pyrrolone core, requiring precise temperature control (60–80°C) and solvents like DMF or dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (MeOH or EtOH) to achieve ≥95% purity .
- Characterization : Confirm structure via -/-NMR (e.g., hydroxyl proton at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and HRMS (theoretical m/z 419.393 vs. observed) .
Q. How is the molecular structure validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and computational methods is employed:
- NMR Spectroscopy : Assign peaks to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, isoxazole protons at δ 6.5–7.0 ppm) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrrolone ring (e.g., dihedral angles between nitrophenyl and isoxazole groups ~15–25°) .
- FTIR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm, hydroxyl stretch at ~3200 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates but may increase side reactions; switching to THF reduces by-products .
- Catalyst Selection : Use of NaH or KCO for deprotonation steps improves cyclization efficiency (yields increase from 46% to 63% in analogous compounds) .
- Temperature Gradients : Slow heating (2°C/min) during cyclization minimizes decomposition (e.g., maintaining <80°C prevents nitro group reduction) .
- Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C | 46 | 95 | |
| THF, 60°C | 63 | 98 |
Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can contradictory data be resolved?
- Methodological Answer :
- SAR Studies : Replace the 3-nitrophenyl group with 4-ethoxyphenyl or 4-chlorophenyl to assess kinase inhibition. For example:
- 3-Nitrophenyl: Moderate kinase inhibition (IC ~5 µM) due to electron-withdrawing effects enhancing target binding .
- 4-Ethoxyphenyl: Reduced activity (IC >20 µM) from electron-donating groups disrupting π-π stacking .
- Contradiction Resolution : Discrepancies in anti-inflammatory data (e.g., hydroxyl vs. methoxy groups) are addressed via in vitro COX-2 assays and molecular docking to compare binding affinities .
- Data Table :
| Substituent | Biological Activity (IC, µM) | Key Interaction |
|---|---|---|
| 3-Nitrophenyl | 5.0 (Kinase) | H-bond with ATP pocket |
| 4-Chlorophenyl | 8.2 (Kinase) | Hydrophobic interaction |
Q. What strategies are effective for analyzing conflicting solubility and stability data across studies?
- Methodological Answer :
- Solvent Polarity : Use Hansen solubility parameters to reconcile discrepancies. For example, DMSO enhances solubility (30 mg/mL) but accelerates degradation; aqueous buffers (pH 7.4) reduce solubility (<1 mg/mL) but improve stability .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro group reduction is a common degradation pathway (t ~14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
